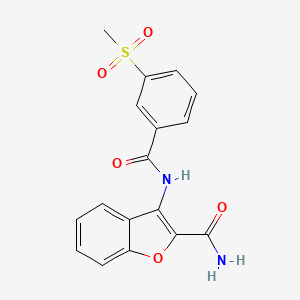

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-[(3-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-25(22,23)11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYENCAFYAKZERD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative .

Industrial Production Methods

the modularity and efficiency of the synthetic strategy mentioned above make it a promising candidate for scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–H arylation, and N-acyl-Boc-carbamates for transamidation. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions are structurally diverse benzofuran derivatives, which can be further modified for various applications .

Wissenschaftliche Forschungsanwendungen

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a scaffold for the synthesis of other complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Wirkmechanismus

The mechanism of action of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide (hypothetical data inferred from analogs) with structurally related compounds from the evidence:

Key Observations:

Halogenated derivatives (e.g., chloro-fluoro substituents in ) may exhibit enhanced stability and binding affinity in biological systems due to electronegative effects.

Molecular Weight and Bioavailability: The biphenyl derivative (464.5 g/mol) exceeds typical thresholds for oral bioavailability (~500 g/mol), whereas the methylsulfonyl analog (est. 395.39 g/mol) and phenoxy variant (372.37 g/mol) fall within a more favorable range .

Functional Group Diversity :

- Methoxy groups (as in ) and fluorine atoms () are common in agrochemicals and pharmaceuticals for tuning metabolic stability and target interactions. The methylsulfonyl group may similarly modulate pharmacokinetics .

Research Findings and Limitations

- Synthetic Accessibility: Phenoxy and halogenated analogs (e.g., ) are well-documented in pesticidal contexts, suggesting that the methylsulfonyl variant could be synthesized via analogous routes (e.g., coupling of benzamido chlorides with benzofuran cores).

- Data Gaps: No direct biological or physicochemical data (e.g., solubility, logP) for 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide are available in the evidence. Inferences are drawn from structural trends in related compounds.

Biologische Aktivität

3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, with the CAS number 896291-55-7, is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is C17H14N2O5S, with a molecular weight of 358.37 g/mol. The compound features a benzofuran core that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O5S |

| Molecular Weight | 358.37 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways. The compound has shown potential in the following areas:

- Anticancer Activity : The compound may inhibit tumor cell growth by affecting pathways related to cell proliferation and apoptosis. Studies suggest that it interacts with key proteins involved in these processes.

- Antimicrobial Properties : Preliminary assessments indicate that this compound has potential activity against certain bacterial strains, suggesting its use in developing new antimicrobial agents.

- Anti-inflammatory Effects : Benzofuran derivatives have been documented to exhibit anti-inflammatory properties, which may extend to this compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide. In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.

- IC50 Values : The compound exhibited IC50 values indicating effective inhibition of cell growth, comparable to known anticancer agents.

The most active compounds displayed significant effects on cell cycle progression and apoptosis induction, suggesting a mechanism involving programmed cell death.

Case Studies

- In Vitro Assessment : A study conducted on various benzofuran derivatives highlighted the anticancer efficacy of compounds similar to 3-(3-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, showing promising results against lung cancer cell lines.

- Mechanistic Insights : Research into the mechanisms revealed that these compounds could inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR), which is crucial for tumor growth and metastasis.

Q & A

Q. How do researchers validate target engagement in complex biological matrices?

- Methodological Answer : Cellular thermal shift assay (CETSA) coupled with LC-MS/MS quantifies target stabilization. For example, a 5°C shift in HSP90 melting temperature confirms engagement. Parallel reaction monitoring (PRM) improves specificity in proteome-wide studies .

Conflict Resolution in Literature

Q. Why do some studies report potent anti-inflammatory activity while others show limited efficacy?

- Methodological Answer : Differences in model systems (e.g., murine RAW264.7 vs. human THP-1 macrophages) and readouts (NF-κB vs. COX-2 inhibition). Standardize models using LPS-stimulated IL-6/TNF-α ELISA and confirm COX-2 binding via fluorescence polarization (Kd <1 µM). Species-specific cytochrome P450 metabolism may also explain variability .

Q. How are discrepancies in metabolic stability data reconciled?

- Methodological Answer : Compare microsomal incubation conditions (e.g., human vs. rat liver microsomes, NADPH concentration). Use UPLC-QTOF to identify major metabolites (e.g., glucuronidation at the benzofuran oxygen). Adjust dosing regimens in vivo based on species-specific clearance rates .

Advanced Applications

Q. Can this compound serve as a chemical probe for undruggable targets?

- Methodological Answer : Yes, via covalent modification. Introduce a reactive warhead (e.g., acrylamide) at the benzamido position for cysteine-targeted covalent binding. Validate using intact protein MS (mass shift matching probe’s molecular weight) and competition assays with iodoacetamide .

Q. What methodologies enable real-time tracking of compound localization in live cells?

- Methodological Answer : Conjugate a BODIPY fluorophore to the benzofuran core via click chemistry. Confocal microscopy (λex/λem = 488/515 nm) reveals mitochondrial accumulation, validated by colocalization with MitoTracker Red. Flow cytometry quantifies uptake kinetics (t₁/₂ <30 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.